3,4-Methylenedioxy-N-propylamphetamine
Description
Historical Context and Evolution of Research on Substituted Amphetamine Derivatives
The investigation of substituted amphetamine derivatives has a rich history rooted in the late 19th and early 20th centuries. The parent compound, amphetamine, was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu. wikipedia.orgalchetron.com This was followed by the synthesis of methamphetamine from ephedrine in 1893 by Nagai Nagayoshi. wikipedia.orgalchetron.com However, the pharmacological properties of these compounds remained largely unexplored until 1927, when Gordon Alles independently resynthesized amphetamine and documented its stimulant effects. alchetron.comnih.gov By 1934, amphetamine was commercially available as an inhaler under the trade name Benzedrine for nasal congestion. wikipedia.orgalchetron.com
The use of amphetamines expanded significantly during World War II, when they were administered to military personnel by both Allied and Axis forces to enhance performance and combat fatigue. wikipedia.orgalchetron.comnih.govresearchgate.net In the post-war era, awareness of their potential for abuse grew, leading to stricter governmental controls. wikipedia.orgnih.gov
Scientific research evolved from initial synthesis to a more systematic exploration of structure-activity relationships. Chemists and pharmacologists began to modify the basic amphetamine structure to observe how these changes influenced its pharmacological effects. A pivotal development in this area was the exploration of substitutions on the phenyl ring. The addition of a methylenedioxy group gave rise to a new family of compounds, including 3,4-methylenedioxyamphetamine (MDA), first synthesized in 1910, and 3,4-methylenedioxymethamphetamine (MDMA), first synthesized by Merck pharmaceuticals in 1912. nih.govnih.govmdpi.com In the latter half of the 20th century, researchers like Alexander Shulgin systematically synthesized and evaluated hundreds of novel amphetamine analogues, including 3,4-Methylenedioxy-N-propylamphetamine, significantly advancing the scientific understanding of this chemical class. wikipedia.orgwikipedia.org
Significance of Investigating Novel Methylenedioxy-Amphetamine Analogues in Psychopharmacology
The scientific investigation of novel methylenedioxy-amphetamine analogues is significant for several reasons. Compounds like MDMA are prototypes of a distinct pharmacological class known as entactogens or empathogens, capable of producing unique subjective effects such as increased feelings of empathy, emotional closeness, and prosocial behavior. nih.govnih.gov These effects are qualitatively different from those of classical psychostimulants like amphetamine or hallucinogens such as LSD. nih.gov
By synthesizing and studying novel analogues, researchers can probe the neurochemical mechanisms that underlie these entactogenic effects. nih.gov This research often focuses on the interactions of these compounds with monoamine neurotransmitter systems, particularly their ability to act as substrates for and inhibitors of the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.netnps-info.org
Variations in the chemical structure, such as altering the length of the N-alkyl substituent (e.g., from a methyl group in MDMA to an ethyl group in MDEA or a propyl group in MDPR), can produce subtle but important changes in pharmacological activity. nih.govnih.gov Studying these differences allows for a detailed mapping of structure-activity relationships, which is crucial for understanding how specific molecular features influence interactions with biological targets. Furthermore, this line of inquiry holds potential for the development of novel neurochemical tools and therapeutic agents. nps-info.orgfrontiersin.org By isolating the specific properties of these molecules, it may be possible to design compounds with more selective actions, potentially for use in psychotherapy or for treating psychiatric disorders related to social processing. nih.govfrontiersin.org
Aims and Structure of the Academic Research Outline for this compound
The primary aim of this article is to present a structured and scientifically rigorous overview of the available academic knowledge concerning this compound (MDPR). This compound, first synthesized by Alexander Shulgin, represents an interesting structural variation within the methylenedioxy-amphetamine family. wikipedia.org Due to its relative obscurity, a consolidated summary of its properties is pertinent to the academic community.
This document will focus exclusively on the chemical and pharmacological characteristics of MDPR as documented in scientific literature. It will adhere to a professional and authoritative tone, avoiding any discussion of non-academic topics. The content is structured to provide a clear and concise presentation of the compound's known attributes.
Initial research published in the book PiHKAL notes that MDPR itself has minimal psychoactive effects but may act as a promoter, enhancing the effects of other hallucinogenic substances. wikipedia.org The mechanism behind this reported synergistic action has not been formally elucidated, highlighting an area for potential future research. wikipedia.org Very little data exists about the broader pharmacological properties, metabolism, and toxicity of MDPR beyond these initial qualitative reports. wikipedia.org
Chemical and Physical Properties of this compound
The following table summarizes the key identifiers and properties of the compound.
| Property | Value |
| IUPAC Name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine |
| Common Names | MDPR, "Phantom" |
| Chemical Formula | C₁₃H₁₉NO₂ |
| Molar Mass | 221.300 g·mol⁻¹ |
| CAS Number | 74698-36-5 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74698-36-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
InChI Key |
LBXMQBTXOLBCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Pharmacological Characterization of 3,4 Methylenedioxy N Propylamphetamine at the Molecular and Cellular Levels
Receptor Binding and Efficacy Studies
Receptor binding and efficacy studies are fundamental in pharmacology to determine how a compound interacts with various receptors in the body. These studies can reveal the affinity of a compound for a receptor, and whether it activates (agonist) or blocks (antagonist) the receptor's function.
Radioligand Binding Assays for Receptor Affinity Determination (e.g., monoamine receptors)
Radioligand binding assays are a standard in vitro method used to quantify the affinity of a drug for a specific receptor. The technique involves using a radioactively labeled compound (radioligand) known to bind to the receptor of interest. By measuring how effectively a test compound, such as MDPR, displaces the radioligand, its binding affinity (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
For substituted amphetamines, these assays are typically performed for a range of monoamine receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α and β) receptors, as these are the primary targets for this class of compounds. maps.orgwikipedia.org
Data for 3,4-Methylenedioxy-N-propylamphetamine:
Currently, there is no publicly available data from radioligand binding assays for this compound. Therefore, its specific affinities for monoamine receptors are unknown.
To illustrate the type of data generated by these assays, the following table presents the binding affinities of the related compound, MDMA, at various human monoamine receptors.
| Receptor | MDMA Ki (nM) | This compound Ki (nM) |
| 5-HT₂ₐ | 2,700 | No data available |
| 5-HT₂C | 4,700 | No data available |
| α₁ₐ-adrenergic | 1,800 | No data available |
| α₂ₐ-adrenergic | 1,200 | No data available |
| D₂ | >10,000 | No data available |
Data for MDMA is illustrative and sourced from various pharmacological studies.
Functional Assays for Agonist and Antagonist Activities (e.g., cAMP accumulation, G-protein activation)
Functional assays are employed to determine the intrinsic activity of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream cellular response following receptor binding. Common methods include measuring the accumulation of second messengers like cyclic AMP (cAMP) or quantifying G-protein activation.
For G-protein coupled receptors, such as the serotonin and dopamine receptors, agonist binding typically initiates a signaling cascade that can be measured. For instance, activation of some receptors leads to an increase or decrease in cAMP production. researchgate.net
Data for this compound:
No functional assay data has been published for this compound. It is, therefore, unknown whether it acts as an agonist or antagonist at any of the monoamine receptors.
In comparison, MDMA has been shown to have weak partial agonist activity at 5-HT₂ₐ receptors. nih.gov
Investigation of Ligand-Receptor Complex Dynamics using Computational Methods
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction between a ligand and its receptor at an atomic level. These methods can provide insights into the binding pose, the specific amino acid residues involved in the interaction, and the stability of the ligand-receptor complex. spiritpharmacist.com Such studies can help to explain the basis of a compound's affinity and functional activity.
Data for this compound:
There are no published computational studies on the interaction of this compound with monoamine receptors or transporters.
Neurotransmitter Transporter Interaction Profiles
The interaction of substituted amphetamines with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is a crucial aspect of their pharmacological profile. These compounds can act as inhibitors of neurotransmitter reuptake and/or as releasing agents.
In Vitro Uptake Inhibition Studies (e.g., dopamine, serotonin, norepinephrine transporters)
In vitro uptake inhibition studies measure a compound's ability to block the reuptake of neurotransmitters into the neuron. This is typically done using synaptosomes (isolated nerve terminals) or cell lines expressing the specific human transporters. The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined. nih.gov
Data for this compound:
There is no available data on the in vitro uptake inhibition properties of this compound for the dopamine, serotonin, or norepinephrine transporters.
The following table shows illustrative IC₅₀ values for MDMA, demonstrating its potent interaction with monoamine transporters.
| Transporter | MDMA IC₅₀ (nM) | This compound IC₅₀ (nM) |
| SERT (Serotonin) | 390 | No data available |
| NET (Norepinephrine) | 700 | No data available |
| DAT (Dopamine) | 1,200 | No data available |
Data for MDMA is illustrative and sourced from various pharmacological studies.
Modulation of Neurotransmitter Release (e.g., in synaptosomal preparations, brain slice preparations)
In addition to blocking reuptake, many amphetamine derivatives can induce the release of neurotransmitters from the neuron. This is often studied in vitro using superfused brain slices or synaptosomal preparations that have been preloaded with radiolabeled neurotransmitters. The ability of a compound to promote the efflux of these neurotransmitters is then quantified. nih.gov
Data for this compound:
No studies have been published that investigate the effects of this compound on neurotransmitter release.
For context, MDMA is a well-established releasing agent for serotonin, and to a lesser extent, dopamine and norepinephrine. nih.gov This action is considered central to its characteristic pharmacological effects.
Enzyme Kinetics and Interaction Profiling
The precise enzymatic kinetics of this compound (MDPR) remain largely uncharacterized in dedicated scientific literature. However, by examining the known interactions of structurally similar compounds, particularly its close analog 3,4-methylenedioxymethamphetamine (MDMA), and general principles of amphetamine pharmacology, a theoretical profile of its enzymatic interactions can be inferred.
Monoamine Oxidase (MAO) Inhibition Kinetics
Many substituted amphetamines are known to exhibit inhibitory effects on MAO. frontiersin.org The degree of this inhibition is influenced by the specific substitutions on the amphetamine molecule. Generally, within the class of N-alkylated amphetamines, an increase in the length of the N-alkyl chain tends to correspond with a decrease in the potency of MAO inhibition. For instance, N-methylation of 3,4-methylenedioxyamphetamine (MDA) to form MDMA results in a compound with approximately one-third the MAO-A inhibitory potency of its primary amine counterpart. frontiersin.org
Following this established structure-activity relationship, it is reasonable to hypothesize that the N-propyl substitution in MDPR would result in a further reduction of MAO inhibitory activity compared to MDMA. Therefore, MDPR is predicted to be a weaker inhibitor of MAO-A than MDMA. However, without direct experimental validation through kinetic studies measuring parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50), this remains a well-founded but unproven hypothesis. The Wikipedia entry for MDPR notes the scarcity of pharmacological data beyond the work of Alexander Shulgin in his book "PiHKAL". wikipedia.org
Other Enzyme System Interactions Relevant to Pharmacodynamics
Beyond MAO, the pharmacodynamic profile of a substituted amphetamine is significantly influenced by its interactions with other enzyme systems, most notably the cytochrome P450 (CYP) superfamily of enzymes responsible for the metabolism of a vast array of substances. researchgate.netbionity.com
The metabolism of the closely related compound, MDMA, has been extensively studied and primarily involves the CYP2D6 enzyme. jcami.eunih.gov This enzyme is responsible for the O-demethylenation of the methylenedioxy ring, a critical step in the metabolic cascade of MDMA. nih.gov This initial step is followed by N-dealkylation and further metabolism by enzymes such as catechol-O-methyltransferase (COMT). nih.gov Given the structural similarity between MDMA and MDPR, it is highly probable that MDPR undergoes a similar metabolic fate, with CYP2D6 playing a key role in its initial breakdown.
It is also noteworthy that MDMA and its metabolites can act as inhibitors of CYP2D6, leading to non-linear pharmacokinetics where repeated administration can result in disproportionately higher plasma concentrations. researchgate.netnih.gov This mechanism-based inhibition occurs through the formation of a metabolic intermediate that binds tightly to the enzyme. nih.gov It is plausible that MDPR could exhibit similar inhibitory effects on CYP2D6, though this has not been experimentally confirmed.
Metabolic Fate and Biotransformation Pathways of 3,4 Methylenedioxy N Propylamphetamine
In Vitro Metabolic Profiling
In vitro metabolic studies are crucial for characterizing the biotransformation of a compound. bioivt.com These studies typically utilize subcellular fractions and isolated cells to identify metabolic pathways and the resulting products. bioivt.com
The liver is the primary site of drug metabolism. youtube.com Hepatic subcellular fractions, such as microsomes and S9 fractions, are routinely used in in vitro studies to investigate the metabolism of new chemical entities. youtube.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. youtube.com The S9 fraction contains both microsomal and cytosolic enzymes. youtube.com
For a compound like MDPR, incubation with human liver microsomes (HLM) would be the standard initial step to identify the primary metabolic pathways. Based on studies of the structurally similar MDMA, it is anticipated that MDPR would undergo significant metabolism in HLM, primarily driven by CYP enzymes. nih.gov The rate of disappearance of the parent compound and the appearance of metabolites would be monitored over time to determine metabolic stability. researchgate.net
Isolated hepatocytes provide a more complete model of hepatic metabolism as they contain the full complement of metabolic enzymes and cofactors found in the liver. youtube.com Studies using suspensions of cryopreserved human hepatocytes would allow for the investigation of both Phase I and Phase II metabolic pathways of MDPR. This system allows for a more comprehensive metabolic profile, including the formation of conjugates, which might be missed in microsomal studies. youtube.com For MDMA, hepatocyte studies have confirmed the findings from microsomal incubations and have been instrumental in identifying a wide range of metabolites. gtfch.org
Phase I metabolism involves the introduction or unmasking of functional groups, typically making the compound more polar. wikipedia.org For amphetamine derivatives, several key Phase I reactions are consistently observed. nih.gov Extrapolating from MDMA metabolism, the following Phase I biotransformations would be expected for MDPR:
O-demethylenation: This is a primary and crucial step for many methylenedioxy-substituted compounds. The methylenedioxy bridge is cleaved to form a catechol (dihydroxy) metabolite. gtfch.org For MDPR, this would result in 3,4-dihydroxy-N-propylamphetamine.
N-dealkylation: The N-propyl group of MDPR is a likely site for enzymatic cleavage. N-dealkylation would yield the primary amine metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.gov
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another potential metabolic route, although typically a minor pathway for compounds with a methylenedioxy group.
Side-chain Oxidation: The propylamphetamine side chain can undergo oxidation at various positions, leading to the formation of ketone or alcohol metabolites.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. wikipedia.org The catechol metabolites formed during Phase I are excellent substrates for Phase II enzymes. gtfch.org
For MDPR, the expected Phase II conjugates, based on MDMA data, would include:
Glucuronide Conjugates: The hydroxyl groups of the catechol metabolite (3,4-dihydroxy-N-propylamphetamine) would likely be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). gtfch.org
Sulfate (B86663) Conjugates: Sulfotransferases (SULTs) could catalyze the addition of a sulfate group to the hydroxylated metabolites. gtfch.org
Methylated Conjugates: The catechol metabolite could also undergo O-methylation by Catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy-N-propylamphetamine and 3-hydroxy-4-methoxy-N-propylamphetamine, which could then be further conjugated with glucuronic acid or sulfate. gtfch.org
| Metabolic Reaction | Predicted Metabolite |
|---|---|
| O-demethylenation | 3,4-dihydroxy-N-propylamphetamine |
| N-dealkylation | 3,4-methylenedioxyamphetamine (MDA) |
| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Conjugate |
|---|---|---|
| 3,4-dihydroxy-N-propylamphetamine | Glucuronidation | Glucuronide conjugates |
| Sulfation | Sulfate conjugates | |
| O-methylation | 4-hydroxy-3-methoxy-N-propylamphetamine and 3-hydroxy-4-methoxy-N-propylamphetamine |
Cytochrome P450 Isoenzyme Identification and Reaction Phenotyping
Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.gov This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. nih.gov
The most direct method for identifying the contribution of individual CYP isoenzymes is to use recombinant enzymes, which are individual human CYP enzymes expressed in a cellular system (e.g., insect cells). nih.gov By incubating the compound of interest with a panel of these enzymes, the specific CYPs responsible for its metabolism can be identified. enamine.net
| CYP Isoenzyme | Predicted Role in MDPR Metabolism | Reference from MDMA Metabolism |
|---|---|---|
| CYP2D6 | Major role in O-demethylenation | nih.gov |
| CYP1A2 | Minor role | nih.gov |
| CYP2B6 | Minor role | nih.gov |
| CYP3A4 | Minor role | nih.gov |
Chemical Inhibition and Antibody-Mediated Inhibition Studies
Currently, there is a significant gap in the scientific literature regarding chemical and antibody-mediated inhibition studies specifically targeting the metabolic pathways of this compound (MDPR). Research on the metabolism of structurally similar compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), has shown that cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are crucial for their biotransformation. mdpi.com Inhibition of these enzymes can significantly alter the pharmacokinetics of the parent drug. For instance, MDMA itself has been shown to inhibit CYP3A4 activity. researchgate.net However, without direct studies on MDPR, it is not possible to definitively state which enzymes are responsible for its metabolism or how they might be inhibited.
In Vivo Metabolic Pathway Elucidation in Preclinical Models
Detailed in vivo studies to elucidate the metabolic pathways of this compound in preclinical models have not been extensively reported in publicly available scientific literature. While the metabolism of related amphetamine derivatives has been investigated in various animal models, specific data for MDPR is scarce. wikipedia.org
Metabolite Identification in Biological Specimens (e.g., urine, plasma, brain homogenates)
As of the current body of scientific knowledge, there is a lack of published research that has identified the specific metabolites of this compound in biological specimens such as urine, plasma, or brain homogenates. For the related compound MDMA, metabolites are typically identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govrero.ch These studies have identified major metabolites resulting from N-demethylation, demethylenation of the methylenedioxy ring, and subsequent conjugation. nih.gov It is plausible that MDPR undergoes similar metabolic transformations, such as N-depropylation and modifications to the methylenedioxy group. However, empirical data from preclinical studies on MDPR is required for confirmation.
Comparative Metabolism Across Species
There is no available research comparing the metabolism of this compound across different species. Comparative metabolic studies are essential for understanding potential species-specific differences in biotransformation pathways, which can have significant implications for the extrapolation of preclinical data to humans. For example, studies on MDMA have revealed both similarities and differences in metabolic pathways between squirrel monkeys and humans. johnshopkins.edu Similar comparative investigations would be necessary to understand the cross-species metabolism of MDPR.
Advanced Analytical Methodologies for the Detection and Characterization of 3,4 Methylenedioxy N Propylamphetamine
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of substituted amphetamines, allowing for their separation from related compounds, metabolites, and matrix interferences. The choice of chromatographic technique depends on the sample matrix, required sensitivity, and the specific analytical question, such as the need for chiral separation.
Gas Chromatography (GC) with Various Detection Systems (e.g., GC-MS)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of amphetamine-type substances. nih.gov Its high resolving power and the structural information provided by mass spectrometry make it a reliable method for identification and quantification. uii.ac.id For polar molecules like MDPA, which contain a secondary amine group, chemical derivatization is often employed to improve chromatographic behavior. luc.edu This process involves converting the polar amine into a less polar, more volatile derivative, which reduces peak tailing and enhances thermal stability.
Common derivatizing agents include acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA). jfda-online.comnih.gov The resulting perfluoroalkyl amides exhibit excellent chromatographic properties and produce characteristic mass spectral fragments that aid in definitive identification. nih.govresearchgate.net For instance, the analysis of related compounds like 3,4-methylenedioxymethamphetamine (MDMA) shows that acylated derivatives provide unique fragments that can identify the core structure and the side chain. nih.govresearchgate.net
A study detailed a method for the determination of MDPA in urine samples using dispersive liquid-liquid microextraction (DLLME) followed by GC-MS analysis. researchgate.net This approach demonstrates the capability of GC-MS to detect and quantify MDPA in complex biological matrices. The efficiency of the extraction process combined with the specificity of GC-MS provides a robust analytical procedure. nih.govresearchgate.net
Table 1: Example GC-MS Parameters for Amphetamine-Type Substance Analysis This table is a composite based on methodologies for related compounds, as specific parameters for MDPA can vary.
| Parameter | Description | Reference |
|---|---|---|
| Column | Dimethylpolysiloxane stationary phase (e.g., Rtx-1, DB-5ms) | nih.gov |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA) | jfda-online.comresearchgate.net |
| Injection Mode | Splitless | jfda-online.com |
| Carrier Gas | Helium | jfda-online.com |
| Detection | Mass Spectrometry (MS) | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| MS Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | nih.gov |
Liquid Chromatography (LC) with Advanced Mass Spectrometry Detection (e.g., LC-MS/MS, High-Resolution Mass Spectrometry)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, often without the need for derivatization. This technique is particularly advantageous for analyzing complex biological samples like plasma, urine, and meconium. nih.govnih.gov The use of reversed-phase columns, such as C18, is common for the separation of amphetamine-related compounds. nih.gov
In LC-MS/MS methods, quantification is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. nih.gov Monitoring two or more MRM transitions for a single analyte significantly increases the confidence in its identification. nih.gov While specific MRM transitions for MDPA are not widely published, methods for structurally similar compounds like MDMA and MDEA can be adapted. For these related compounds, the precursor ion is the protonated molecule [M+H]⁺, which fragments to yield ions corresponding to the loss of the side chain or cleavage of the methylenedioxy ring. nih.gov
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements of both precursor and product ions. This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel designer drugs or for distinguishing between isomers that may have similar fragmentation patterns at nominal mass resolution. nih.gov
Table 2: Example LC-MS/MS Parameters for Amphetamine-Related Analytes This table is a composite based on methodologies for related compounds.
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl (e.g., Hypersil BDS C18) | nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water/methanol with an additive (e.g., formic acid or ammonium (B1175870) formate) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion | [M+H]⁺ | nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
3,4-Methylenedioxy-N-propylamphetamine possesses a chiral center at the alpha-carbon of the propyl-amino side chain, meaning it exists as two enantiomers (R- and S-isomers). Enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial. Supercritical fluid chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations. selvita.comchromatographyonline.com
SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol) and an additive (e.g., cyclohexylamine, ammonium hydroxide). nih.govnih.gov The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiencies compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comafmps.be
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used and highly effective for separating amphetamine enantiomers. nih.govchromedia.org For example, a Chiralpak AD-3 column has been successfully used for the enantiomeric separation of R/S-amphetamine. nih.govnih.gov The coupling of ultra-high performance supercritical fluid chromatography with tandem mass spectrometry (UHPSFC-MS/MS) provides a rapid, sensitive, and selective method for the chiral analysis of amphetamines in biological samples. nih.govresearchgate.net
Table 3: Typical SFC Parameters for Chiral Amphetamine Separation This table is a composite based on methodologies for related compounds.
| Parameter | Description | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-3, Chiralcel OJ-RH) | nih.govnih.govhplc.eu |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol/Isopropanol) and an amine additive | nih.govnih.gov |
| Flow Rate | 2.5 - 4.0 mL/min | afmps.bedea.gov |
| Back Pressure | 150 bar | afmps.be |
| Detection | UV or Mass Spectrometry (MS/MS) | nih.gov |
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound of interest, spectroscopic methods provide the detailed structural information required for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide a wealth of information about the chemical environment of each atom in a molecule. rsc.org
For MDPA, a ¹H NMR spectrum would reveal characteristic signals corresponding to all the protons in the structure:
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) for the three protons on the benzene (B151609) ring.
Methylenedioxy Protons: A characteristic singlet around 5.9-6.0 ppm for the -O-CH₂-O- group.
Aliphatic Chain Protons: Signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups of the propylamphetamine backbone.
N-Propyl Group Protons: Distinct signals for the two methylene groups and the terminal methyl group of the N-propyl substituent.
Similarly, a ¹³C NMR spectrum would show a distinct resonance for each unique carbon atom in the molecule. nih.gov The chemical shifts would confirm the presence of the methylenedioxy bridge, the aromatic carbons, and the carbons of the N-propylamphetamine side chain. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule. Studies on the related compound MDMA have demonstrated that NMR can be used not only for identification but also for quantification in complex matrices like urine. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of a substance by comparing its spectrum to that of a reference standard.
An IR or Raman spectrum of MDPA would exhibit characteristic absorption bands or scattering peaks corresponding to specific functional groups:
C-H Stretching: From the aromatic ring and aliphatic side chain.
Aromatic C=C Bending: Characteristic peaks for the substituted benzene ring.
C-O Stretching: Strong bands associated with the methylenedioxy ether linkages.
N-H Bending: A key feature indicating the presence of the secondary amine.
Raman spectroscopy, especially when using far-red excitation lasers (e.g., 785 nm), is particularly useful for analyzing seized materials as it often minimizes fluorescence interference from impurities or cutting agents present in illicit tablets. researchgate.net Furthermore, advanced techniques like Morphologically-Directed Raman Spectroscopy (MDRS) can combine particle imaging with Raman analysis to chemically identify and differentiate crystalline forms (polymorphs) within a mixed sample, which can be crucial for pharmaceutical and forensic applications. alfatestlab.commalvernpanalytical.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a viable technique for the quantification of amphetamine-type substances, including this compound. This applicability stems from the presence of a chromophore—in this case, the substituted phenyl ring system—which absorbs light in the UV region. The absorbance is directly proportional to the concentration of the analyte in a solution, a principle described by the Beer-Lambert law, making it suitable for quantitative analysis.
While specific UV absorption maxima (λmax) for MDPA are not extensively documented in readily available literature, the methodology for its quantification can be inferred from studies on structurally related compounds. For instance, methamphetamine has been quantified using UV-Vis spectrophotometry with a maximum absorbance observed at 259 nm, attributed to the π to π* electronic transition of the phenyl ring. nust.edu.pkresearchgate.net For amphetamine, direct UV analysis is possible, but methods have been developed to enhance sensitivity and specificity. One such method involves oxidation with a cerium salt, which converts amphetamine into a product with a distinct absorption maximum at 287 nm. datapdf.com Another approach uses a charge-transfer complex reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), resulting in a colored complex that absorbs at 465 nm. ajphr.com
For MDPA, quantification would similarly involve preparing a standard curve by measuring the absorbance of several solutions of known concentrations. The concentration of MDPA in an unknown sample could then be determined by measuring its absorbance and interpolating the value from the standard curve. The presence of the methylenedioxy bridge on the phenyl ring influences the electronic environment of the chromophore, and its λmax is expected to be in a similar region to other methylenedioxy-substituted phenethylamines. High-performance liquid chromatography (HPLC) systems coupled with UV detectors are commonly used for the analysis of these compounds, confirming the utility of UV absorbance as a detection principle. nih.govanalchemres.org
Sample Preparation and Extraction Strategies for Complex Matrices
The accurate analysis of this compound in forensic and research settings often requires its extraction from complex biological or non-biological matrices. These matrices, such as urine, plasma, and seized materials, contain numerous interfering substances that can affect the sensitivity and accuracy of analytical instruments. Therefore, robust sample preparation and extraction strategies are crucial.
Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). spectrabase.comresearchgate.net SPE is frequently favored for its efficiency, selectivity, and ability to handle small sample volumes. For instance, Bond Elute Certify columns, which are mixed-mode SPE cartridges, have been utilized in the extraction of psychoactive drugs, with this compound being used as an internal standard in these validated procedures. researchgate.netnih.govmhlw.go.jp
More recently, novel microextraction techniques have been developed to enhance enrichment factors and minimize solvent consumption. A notable development is the combination of SPE with dispersive liquid-liquid microextraction (DLLME). This hyphenated technique first uses an SPE cartridge to clean up the sample and isolate the analytes, which are then eluted with a small volume of a solvent that also acts as the disperser solvent in the subsequent DLLME step. datapdf.comgoogle.com This approach has been successfully applied to determine MDPA in urine and plasma samples. nust.edu.pkdatapdf.comgoogle.com
Another innovative method is mixed-hemimicelle solid-phase extraction (MHSPE), which utilizes sodium dodecyl sulfate (B86663) (SDS)-coated Fe3O4 magnetic nanoparticles as the sorbent. After extraction, the analytes are desorbed and further concentrated using DLLME before analysis by HPLC-UV. This method demonstrates high extraction recovery and enrichment factors for MDPA and related compounds from biological samples. researchgate.net
The table below summarizes various extraction strategies applied for the analysis of MDPA in complex matrices.
Data Table: Extraction Methods for this compound
| Extraction Method | Matrix | Key Parameters & Findings | Reference(s) |
|---|---|---|---|
| SPE-DLLME | Urine, Plasma | SPE: C18 cartridges; DLLME: Acetonitrile (disperser), Chloroform (extractor). High enrichment factor and good clean-up. | datapdf.comgoogle.com |
| MHSPE-DLLME | Urine, Plasma | MHSPE: SDS-coated Fe3O4 nanoparticles; DLLME: Methanol (elution/disperser), CS2 (extractor). High recovery and preconcentration. | researchgate.net |
| SPE | Biological Fluids | SPE: Bond Elute Certify columns used for extraction. MDPA used as an internal standard. | researchgate.netnih.govmhlw.go.jp |
| Direct Injection | Urine | Dilution of urine sample followed by direct injection into an LC-MS-MS system. Rapid screening method. | |
Development and Validation of Novel Analytical Methods for Research and Forensic Applications
The development of new and validated analytical methods is essential for the unambiguous identification and accurate quantification of this compound in research and forensic casework. Validation ensures that a method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
A novel and sensitive method combining solid-phase extraction and dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection (SPE-DLLME-GC-FID) has been developed and validated for the determination of MDPA and other amphetamines in urine and plasma. datapdf.comgoogle.com This method demonstrated excellent linearity over a wide concentration range and achieved low detection limits, making it suitable for toxicological analysis. datapdf.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) is another powerful tool for the analysis of MDPA. A direct urine analysis method using LC-MS-MS has been developed for rapid screening of novel psychoactive substances. This approach minimizes sample preparation time and allows for the detection of low concentrations of the analyte. Furthermore, MDPA has been frequently used as an internal standard in the development and validation of LC-MS methods for other designer drugs, which underscores its stable and predictable behavior under these analytical conditions. researchgate.net
The table below presents data from validated analytical methods developed for the quantification of this compound.
Data Table: Validated Analytical Methods for this compound
| Method | Matrix | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|---|
| SPE-DLLME-GC-FID | Urine | 0.5 - 500 | 0.1 - 0.3 | 0.5 | Not Specified | nust.edu.pkdatapdf.com |
| SPE-DLLME-GC-FID | Plasma | 1.0 - 500 | 0.2 - 0.7 | 1.0 | Not Specified | nust.edu.pkdatapdf.com |
| MHSPE-DLLME-HPLC-UV | Urine | 1.0 - 1000 | 0.3 | 1.0 | 90 - 96 | researchgate.net |
| MHSPE-DLLME-HPLC-UV | Plasma | 2.0 - 1000 | 0.6 | 2.0 | 88 - 93 | researchgate.net |
| LC-MS | Urine | 20/60 - 2000 | Not Specified | 20 - 60 | 55.4 - 95.6 |
| Direct Urine LC-MS-MS | Urine | Not Specified | 10 (Cutoff) | Not Specified | Not Specified | |
These validated methods provide forensic and research laboratories with reliable tools for the detection and quantification of this compound, contributing to a better understanding of its prevalence and properties.
Theoretical Frameworks and Research Paradigms in Psychopharmacology and Neurochemistry Applied to 3,4 Methylenedioxy N Propylamphetamine
Theories of Neurotransmitter System Regulation and Dysregulation
Psychoactive substances exert their effects by altering the normal functioning of neurotransmitter systems. The primary systems of interest for a compound like MDPR, based on its amphetamine core and methylenedioxy ring, are the dopaminergic, serotonergic, and noradrenergic systems. nih.gov
Regulation of Neurotransmitter Systems: The brain maintains a delicate balance of neurotransmitter levels through a process of synthesis, release, reuptake, and metabolism. betterliferecovery.com Monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), play a critical role in this regulation by removing neurotransmitters from the synaptic cleft, thus terminating their signal. nih.gov
Dysregulation by Psychoactive Substances: Amphetamine and its derivatives typically disrupt this balance by acting as substrates for and/or inhibitors of monoamine transporters. researchgate.net This can lead to:
Increased Neurotransmitter Release: By reversing the direction of transport, these compounds can cause a massive, non-vesicular release of dopamine, serotonin, and norepinephrine into the synapse. researchgate.netillinois.edu
Inhibition of Reuptake: By blocking the transporters, they prevent the reabsorption of neurotransmitters, leading to their accumulation in the synaptic cleft. researchgate.netillinois.edu
The specific effects of MDPR on these systems are unknown. However, studies on N-propylamphetamine have shown that it is a low-potency dopamine reuptake inhibitor and is significantly less potent than amphetamine. This suggests that the N-propyl substitution may reduce the stimulant properties compared to its methyl or ethyl counterparts. How the methylenedioxy group of MDPR influences these properties remains to be elucidated.
The table below presents hypothetical interactions of MDPR with monoamine transporters, drawing parallels from known data on related compounds.
| Compound | Primary Mechanism | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Effect on Norepinephrine (NE) |
| Amphetamine | Releaser/Reuptake Inhibitor | +++ | + | ++ |
| MDMA | Releaser/Reuptake Inhibitor | ++ | +++ | ++ |
| N-Propylamphetamine | Reuptake Inhibitor | + | - | - |
| MDPR (Hypothetical) | Releaser/Reuptake Inhibitor | ? | ? | ? |
| (Relative potencies are denoted by '+' for effect and '-' for no significant effect. '?' indicates unknown data.) |
Systems Pharmacology and Computational Neuroscience Perspectives on Drug Action
A systems-level understanding of drug action considers the complex interplay of multiple biological components. Systems pharmacology and computational neuroscience offer powerful tools to model and predict the effects of novel compounds like MDPR. nih.gov
Systems Pharmacology: This approach integrates data from various sources (e.g., genomics, proteomics, metabolomics) to create comprehensive models of drug action. nih.gov For a new compound, this could involve predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects. The metabolism of the related compound MDMA is known to involve N-demethylation and O-dealkylation. nih.gov It is plausible that MDPR undergoes similar metabolic transformations.
Computational Neuroscience: This field uses mathematical models and computer simulations to understand brain function. stanford.edujneurosci.org In the context of drug action, computational models can be used to:
Simulate Ligand-Receptor Interactions: Molecular docking studies can predict the binding affinity of a ligand for a receptor. uchicagomedicine.org
Model Neural Circuits: These models can simulate how drug-induced changes in neurotransmitter levels affect the activity of entire neural circuits, providing insights into the behavioral effects of the drug. researchgate.net
Predict Drug Effects: By integrating pharmacological data with models of brain function, it may be possible to predict the psychoactive effects of a novel compound. news-medical.net
Given the lack of empirical data for MDPR, computational approaches could provide initial hypotheses about its pharmacological profile. For example, a computational model could predict its binding affinities for monoamine transporters and serotonin receptors based on its chemical structure.
Methodological Rigor and Reproducibility in Preclinical Research on Novel Compounds
The investigation of novel psychoactive substances is fraught with challenges related to methodological rigor and the reproducibility of findings. nih.govescholarship.org Ensuring the quality and reliability of preclinical research is paramount before any consideration of clinical studies. cos.iowashington.edu
Key aspects of methodological rigor in preclinical psychopharmacology include: ucl.ac.uknih.gov
Standardized Protocols: The use of well-defined and standardized experimental protocols is essential for ensuring that results can be compared across different studies and laboratories. nih.gov
Appropriate Animal Models: The choice of animal model should be justified and its limitations acknowledged. ucl.ac.uk
Blinding and Randomization: To minimize bias, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.
Adequate Sample Sizes: Studies should be adequately powered to detect meaningful effects.
Transparency in Reporting: All methods, data, and analyses should be reported in a transparent and comprehensive manner to allow for independent verification and replication. nih.gov
The "replication crisis" in biomedical research underscores the importance of these principles. escholarship.org For a compound with as little available data as MDPR, any future preclinical studies must adhere to the highest standards of methodological rigor to generate reliable and meaningful results.
Ethical Considerations in Research on Psychoactive Substances
Research involving psychoactive substances raises a unique set of ethical challenges that must be carefully considered and addressed. nih.govtandfonline.com A robust ethical framework is necessary to protect the welfare of research participants while advancing scientific knowledge. transformdrugs.orgnih.gov
Key ethical considerations include: nih.govnih.gov
Informed Consent: Obtaining truly informed consent can be challenging, especially when the substance produces profound alterations in consciousness. researchgate.netnih.govserenityprofessionalcounseling.comharvard.edutandfonline.com Participants must be fully informed about the potential risks and benefits in a manner they can comprehend.
Participant Vulnerability: Researchers must be mindful of the potential vulnerability of individuals who use drugs and take steps to protect them from exploitation. renaissancerecovery.comgavinpublishers.commdpi.comnih.gov This includes ensuring that participation is voluntary and that individuals are not coerced.
Risk-Benefit Ratio: The potential risks to participants must be justified by the potential benefits of the research to the individual or to society. nih.gov
Confidentiality: Protecting the confidentiality of participants is crucial, especially when the research involves illegal activities. transformdrugs.org
Stigmatization: Researchers should be sensitive to the potential for their work to contribute to the stigmatization of individuals who use drugs. transformdrugs.org
Community-based ethical frameworks that involve individuals with lived experience in the research process can help to ensure that research is conducted in an ethical and respectful manner. inhsu.org Any future research on MDPR would need to be guided by these ethical principles and undergo rigorous review by an independent ethics committee.
Emerging Research Directions and Future Perspectives on 3,4 Methylenedioxy N Propylamphetamine
Application of Advanced "Omics" Technologies for Comprehensive Biological Profiling
The study of how a compound affects the complete set of biological molecules is a cornerstone of modern pharmacology. For a substance like MDPR, "omics" technologies offer a powerful, unbiased approach to profile its biological effects comprehensively.
Metabolomics, the large-scale study of small molecules or metabolites, presents a significant opportunity. A comparative metabolic profiling approach, similar to studies conducted on psychostimulants like 3,4-Methylenedioxymethamphetamine (MDMA) and amphetamine, could reveal the systemic impact of MDPR. nih.gov In such studies, untargeted analyses using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are performed on biological samples (e.g., plasma) to identify metabolites that are significantly altered following exposure to the compound. nih.govnih.gov
For instance, research on MDMA, amphetamine, and mephedrone (B570743) identified common metabolic pathways affected by all three stimulants, including aminoacyl-tRNA biosynthesis and linoleic acid metabolism. nih.gov Applying this methodology to MDPR would help identify its unique metabolic fingerprint and discover which biological pathways it perturbs. This could involve energy metabolism, steroid biosynthesis, or amino acid pathways, providing a basis for more targeted mechanistic studies. nih.govnih.gov
The table below summarizes metabolic pathways found to be significantly affected by other amphetamine-type stimulants, suggesting potential areas for investigation for MDPR. nih.gov
| Metabolic Pathway | Potentially Affected by |
| Linoleic Acid Metabolism | MDMA, Amphetamine, Mephedrone |
| Aminoacyl-tRNA Biosynthesis | MDMA, Amphetamine, Mephedrone |
| Primary Bile Acid Biosynthesis | MDMA, Amphetamine |
| Steroid Hormone Biosynthesis | MDMA, Amphetamine |
| Tyrosine Metabolism | MDMA, Amphetamine |
| Biosynthesis of Unsaturated Fatty Acids | Amphetamine, Mephedrone |
Beyond metabolomics, proteomics—the large-scale study of proteins—could identify specific protein expression changes in response to MDPR, further clarifying its mechanism of action at a molecular level.
Integration of Artificial Intelligence and Machine Learning in Pharmacological Discovery
For a compound like MDPR, AI could be applied in several ways:
Target Identification: AI algorithms can analyze the chemical structure of MDPR and predict its potential binding affinity for various receptors and transporters in the brain. sciencedaily.com This can help prioritize experimental studies and quickly narrow down its likely pharmacological targets.
Drug Repurposing and Analogue Design: An AI-based knowledge graph model, which has been used to identify potential treatments for amphetamine-type stimulant use disorders, could theoretically be adapted to explore potential applications or interactions of MDPR. nih.gov Furthermore, AI can aid in de novo drug design, conceptualizing novel molecules based on the MDPR scaffold with potentially different pharmacological properties. mareana.com
Predictive Modeling: By training algorithms on data from well-characterized stimulants, ML models could predict the pharmacological profile of lesser-known compounds like MDPR. ufl.edu An international research team has successfully trained an AI platform to predict with over 80% accuracy how cell surface receptors (GPCRs) would respond to various molecules, a technique directly applicable to studying MDPR. ufl.edu
The integration of AI with human intelligence and experimental data creates a powerful synergy, shrinking research timelines and unlocking new avenues for understanding complex molecules. youtube.com
Development of Novel Preclinical Research Models for Mechanistic Studies
To dissect the specific mechanisms of action of MDPR, researchers would need to employ a variety of preclinical models, from cellular assays to complex animal behavior paradigms. acnp.org The choice of model is critical for generating clinically relevant and translatable data. nih.gov
In Vitro Models:
Cell-Based Assays: Cultured cells, such as human embryonic kidney (HEK293) cells engineered to express specific human monoamine transporters (for serotonin (B10506), dopamine (B1211576), and norepinephrine), are invaluable for determining a compound's potency as a transport inhibitor or releaser. nih.gov Similar assays using cultured fetal raphe neurons have been used to study the release of serotonin induced by substituted amphetamines, a model that could elucidate MDPR's effects on serotonergic systems. nih.gov
Synaptosomes: Preparations of isolated nerve terminals (synaptosomes) from different brain regions allow for the direct measurement of a compound's effect on neurotransmitter uptake and release, as demonstrated in studies with mephedrone and its metabolites. mdpi.com
In Vivo Models:
Invertebrate Models: The genetic tractability of organisms like the fruit fly (Drosophila melanogaster) and the roundworm (Caenorhabditis elegans) makes them powerful tools for initial mechanistic studies. Research on amphetamine in Drosophila has helped illuminate the essential role of the vesicular monoamine transporter (VMAT) in its mechanism of action. nih.gov Likewise, C. elegans has been used to study the long-lasting changes in gene expression caused by developmental exposure to amphetamines. mdpi.com
Rodent Models: Rats and mice are standard models for assessing the behavioral and neurochemical effects of psychostimulants. nih.gov Specific paradigms that could be applied to MDPR research include:
Drug Discrimination: This model assesses the interoceptive (subjective) effects of a drug, helping to classify it relative to other known compounds like stimulants or entactogens. nih.gov
Microdialysis: This technique allows for real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's neurochemical impact. nih.gov
Behavioral Assays: Models that assess learning, memory, and social interaction can provide insight into the compound's broader psychological and behavioral effects. nih.govnih.gov
The table below outlines various preclinical models and their potential applications in the study of MDPR.
| Model Type | Specific Example | Research Application for MDPR |
| In Vitro | HEK293 cells expressing monoamine transporters | Determine potency for inhibiting/releasing serotonin, dopamine, norepinephrine (B1679862). nih.gov |
| In Vitro | Cultured fetal raphe neurons | Study mechanisms of serotonin release. nih.gov |
| In Vivo | Drosophila melanogaster (Fruit Fly) | Investigate the role of specific genes (e.g., VMAT) in the drug's action. nih.gov |
| In Vivo | Caenorhabditis elegans (Roundworm) | Examine long-term neurodevelopmental and epigenetic changes. mdpi.com |
| In Vivo | Rat/Mouse (Drug Discrimination) | Characterize the subjective, stimulus properties of the compound. nih.gov |
| In Vivo | Rat/Mouse (Microdialysis) | Measure real-time changes in brain neurotransmitter levels. nih.gov |
Interdisciplinary Research Collaborations to Advance Understanding of Complex Chemical Entities
The challenges posed by novel psychoactive substances (NPS) necessitate a research approach that transcends traditional disciplinary boundaries. nih.gov Understanding a compound like MDPR requires more than just pharmacology; it demands a synthesis of knowledge from chemistry, toxicology, neuroscience, psychiatry, and public health.
International collaborations are crucial for tackling the global phenomenon of NPS. novelpsychoactivesubstances.org Organizations like the International Society for the Study of Emerging Drugs (ISSED), in partnership with the United Nations Office on Drugs and Crime (UNODC), the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and various research universities, foster the necessary environment for this work. novelpsychoactivesubstances.orgherts.ac.uk These collaborations facilitate the sharing of data, analytical methods, and expertise, which is essential for characterizing new substances as they emerge. herts.ac.uknovelpsychoactivesubstances.org
For a lesser-known compound like MDPR, an interdisciplinary approach would be vital. Chemists can work on synthesis and impurity profiling, pharmacologists can delineate its mechanisms in preclinical models, and clinical researchers can provide context based on knowledge of related compounds. This collaborative network ensures that the scientific understanding of complex molecules is robust, comprehensive, and relevant to both basic science and public health. nih.govnih.gov
Q & A
Q. What is the established synthesis protocol for MDPR, and what analytical steps ensure purity?
MDPR is synthesized via reductive amination of 3,4-methylenedioxyphenylacetone with propylamine using sodium cyanoborohydride under acidic conditions (pH ~6). Post-reaction purification involves distillation (85–90°C at 0.2 mm/Hg) and recrystallization from isopropyl alcohol (IPA) to yield crystalline hydrochloride salt (melting point: 194–195°C). Purity is confirmed via NMR spectroscopy and elemental analysis (C₁₃H₂₀ClNO₂) .
Q. What standard analytical methods are used to characterize MDPR?
Key techniques include:
- UV-Vis spectroscopy : λmax at 286 nm (methanol) for chromophore identification .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 136, 163, 179) for structural confirmation .
- IR spectroscopy : Peaks at 1615 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (C-O-C methylenedioxy), and 810 cm⁻¹ (substituted benzene) .
- Melting point analysis : Critical for verifying crystalline form (194–195°C for hydrochloride salt) .
Q. Why does MDPR lack central nervous system (CNS) activity despite structural similarity to MDA/MDMA?
MDPR’s N-propyl substitution likely reduces CNS penetration or affinity for serotonin/dopamine transporters. In human trials, doses >200 mg induced peripheral effects (e.g., lightheadedness, teeth clenching) but no hallucinations or mood alterations, suggesting poor blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for MDPR?
- Receptor binding assays : Compare MDPR’s affinity for 5-HT (5HT1A, 5HT2A) and dopamine (D1, D2) receptors against active analogs like MDA. Use radioligand displacement studies (e.g., [³H]noradrenaline uptake inhibition) to clarify mechanism .
- Peripheral vs. central effects : Employ in vivo microdialysis to measure neurotransmitter levels in systemic vs. brain compartments .
- Metabolite screening : Identify active metabolites via LC-MS/MS to assess indirect CNS activity .
Q. What experimental designs are optimal for studying MDPR’s peripheral “body window” effects?
- Cardiovascular monitoring : Measure heart rate, blood pressure, and pupil dilation in animal models at doses >200 mg .
- In vitro tissue assays : Use isolated smooth muscle preparations (e.g., vas deferens) to test adrenergic receptor modulation .
- Cross-species studies : Compare pharmacokinetics in rodents vs. primates to assess translational relevance .
Q. How can researchers validate MDPR detection in complex matrices (e.g., biological fluids, air samples)?
- Multi-method validation : Cross-validate GC-MS, LC-MS/MS, and immunoassay results to address false positives/negatives. For air sampling, use internal standards like MDPR HCl with Quechers extraction and LC-MS/MS quantification (LOD: ~0.1 ng/mL) .
- Matrix effect correction : Spike deuterated analogs (e.g., MDA-D5) to normalize ion suppression/enhancement in biological samples .
Q. What structural modifications could restore CNS activity in MDPR analogs?
- Alkyl chain optimization : Replace the N-propyl group with shorter (methyl) or bulkier (cyclopropyl) substituents to enhance BBB penetration.
- Hybrid analogs : Incorporate pyrrolidine (e.g., MDPV analogs) or halogen substituents to improve receptor binding .
- Prodrug design : Esterify the amine to increase lipophilicity, with enzymatic cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
